trans-2-Fluorocyclopropanecarboxylic acid
Description
trans-2-Fluorocyclopropanecarboxylic acid (CAS: 130340-04-4, 156816-78-3, or 167073-08-7 depending on stereochemistry) is a fluorinated cyclopropane derivative with the molecular formula C₄H₅FO₂ and a molecular weight of 104.08 g/mol . It exists in enantiomeric forms, such as (1R,2S) and (1S,2R), which are critical for applications in asymmetric synthesis and pharmaceutical research. The compound is a white crystalline powder, typically stored at 2–8°C in sealed containers to maintain stability . Its predicted physical properties include a boiling point of 202.3±33.0°C and a density of 1.35±0.1 g/cm³ .
The synthesis often involves cyclopropanation of fluorinated precursors, followed by chiral resolution to isolate the trans isomer . Fluorine’s electronegativity and small atomic radius enhance the compound’s metabolic stability and acidity compared to non-fluorinated analogs, making it valuable in drug design .
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-2-fluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZQKMZGKYVDMCT-PWNYCUMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130340-04-4 | |
| Record name | rac-(1R,2S)-2-fluorocyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-2-Fluorocyclopropanecarboxylic acid typically involves the reaction of halogenated cyclopropane carboxylic acid derivatives with metals in the presence of bases. One common method is the reductive dehalogenation of 2-halogen-2-fluoro-1-cyclopropanecarboxylic acid derivatives using metals such as zinc or magnesium . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and the addition of hydrogen to facilitate the reduction process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods may involve continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: trans-2-Fluorocyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Amino or thiol-substituted cyclopropane derivatives
Scientific Research Applications
Chemistry: trans-2-Fluorocyclopropanecarboxylic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications .
Biology: In biological research, this compound is used to study the effects of fluorinated molecules on biological systems, including enzyme interactions and metabolic pathways .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of trans-2-Fluorocyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopropane ring can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares trans-2-Fluorocyclopropanecarboxylic acid with three structurally related cyclopropane derivatives:
Key Differences
Electronic Effects: The trifluoromethyl group in trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid provides strong electron-withdrawing effects, enhancing acidity (pKa ~1–2) compared to the mono-fluoro analog (pKa ~2–3) .
Synthetic Accessibility: 2,2-Difluorocyclopropanecarboxylic acid requires specialized fluorination agents (e.g., SF₄ or DAST), whereas the mono-fluoro compound can be synthesized via milder cyclopropanation protocols . The trifluoromethyl derivative often involves transition metal-catalyzed cyclopropanation due to the stability of the -CF₃ group .
Toxicity and Handling: trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid carries H314 (skin corrosion) and H302 (harmful if swallowed) hazard statements, requiring stringent safety measures . Limited toxicity data exist for this compound, but it is presumed safer due to its lower fluorine content .
Industrial Relevance :
Biological Activity
Overview
Trans-2-Fluorocyclopropanecarboxylic acid is a fluorinated cyclopropane derivative with significant potential in medicinal chemistry and organic synthesis. Characterized by its unique molecular structure, this compound exhibits notable biological activity, particularly in the context of enzyme inhibition and receptor modulation. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : CHFO
- Molar Mass : Approximately 104.08 g/mol
- Structure : Contains a cyclopropane ring with a carboxylic acid functional group and a fluorine atom at the second carbon position.
The biological activity of this compound primarily arises from its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity to these targets, leading to increased biological activity. Mechanisms include:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor signaling pathways, impacting neurotransmitter systems.
Biological Activity Data
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Acts as an inhibitor in metabolic pathways | , |
| Neurotransmitter Effects | Investigated for antidepressant activity through structural analogs | |
| Synthesis Precursor | Used in the synthesis of pharmaceuticals | , |
Case Study 1: Neurotransmitter Interaction
Research has indicated that derivatives of this compound can influence neurotransmitter systems. A study explored its effects on serotonin receptors, suggesting potential antidepressant properties. The structural analogs were found to enhance serotonin reuptake inhibition, indicating their therapeutic potential in treating depression.
Case Study 2: Enzyme Interaction
In a study focused on enzyme kinetics, this compound demonstrated significant inhibitory effects on specific enzymes related to metabolic processes. The compound's ability to modulate enzyme activity was quantified using IC50 values, showcasing its potency as an inhibitor.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in organic synthesis due to its unique structure and reactivity. Its applications include:
- Pharmaceutical Development : As a precursor for synthesizing active pharmaceutical ingredients (APIs), particularly those targeting infectious diseases.
- Agrochemicals : Utilized in the synthesis of agrochemicals due to its stability and reactivity profiles.
Comparative Analysis with Similar Compounds
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Fluorocyclopropanecarboxylic Acid | Lacks trans configuration | Different reactivity |
| Cyclopropanecarboxylic Acid | No fluorine atom | Distinct chemical properties |
| 2-Chlorocyclopropanecarboxylic Acid | Contains chlorine instead of fluorine | Varying reactivity |
Q & A
Q. What synthetic strategies are recommended for preparing trans-2-Fluorocyclopropanecarboxylic acid, and how can enantiomeric purity be ensured?
The synthesis typically employs cyclopropanation of fluorinated alkenes using transition metal catalysts (e.g., rhodium or palladium) with chiral ligands like bisoxazolines to induce stereoselectivity. Reaction conditions (e.g., -20°C to 0°C) are critical to minimize racemization. Post-synthesis purification via chiral HPLC or recrystallization with enantiopure resolving agents (e.g., α-methylbenzylamine) ensures high enantiomeric purity .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity and stereochemistry. Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups. X-ray crystallography is recommended for absolute stereochemical determination .
Q. How should this compound be stored to maintain stability?
Store at 2–8°C in airtight, light-resistant glass containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Regular stability assessments via HPLC are advised, especially after long-term storage .
Advanced Research Questions
Q. What role does the fluorine substituent play in modulating the compound’s metabolic stability in drug design?
The fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Comparative studies using in vitro hepatocyte assays or microsomal stability tests (e.g., incubation with NADPH) can quantify resistance to oxidative degradation. Fluorine’s electronegativity also influences pKa, affecting bioavailability .
Q. How can researchers resolve discrepancies between computational predictions and experimental data for physicochemical properties?
Discrepancies in properties like boiling point (predicted: 202.3°C) or density (1.35 g/cm³) require cross-validation. Use differential scanning calorimetry (DSC) for melting points and gas chromatography (GC) under reduced pressure for boiling behavior. Computational models (e.g., COSMO-RS) should incorporate experimental data from peer-reviewed studies to refine accuracy .
Q. What methodologies are optimal for studying the stereochemical effects of this compound in enzyme inhibition?
Chiral resolution via supercritical fluid chromatography (SFC) separates enantiomers for individual bioactivity testing. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to enzyme active sites. Kinetic assays (e.g., IC₅₀ determination) validate stereospecific inhibition .
Q. How does the cyclopropane ring influence the compound’s conformational rigidity in solution?
Cyclopropane’s strain energy restricts rotational freedom, favoring a planar conformation. Solution-phase dynamics can be studied using NOESY NMR to detect through-space interactions or density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces .
Q. What strategies mitigate toxicity risks during in vivo studies of this compound derivatives?
Acute toxicity screening (e.g., OECD Guideline 423) identifies hazardous doses. Structure-activity relationship (SAR) analysis guides derivatization (e.g., ester prodrugs) to reduce toxicity. In vivo pharmacokinetic studies (e.g., plasma half-life) should monitor metabolite formation .
Methodological Considerations
- Data Contradiction Analysis : When conflicting data arise (e.g., solubility or reactivity), replicate experiments under standardized conditions (e.g., ICH Q2 guidelines) and validate with orthogonal methods (e.g., UV-Vis vs. HPLC for concentration assays) .
- Experimental Design : For structure-activity studies, use a factorial design to isolate variables (e.g., fluorine position, cyclopropane substitution). Include controls with non-fluorinated analogs to benchmark effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
